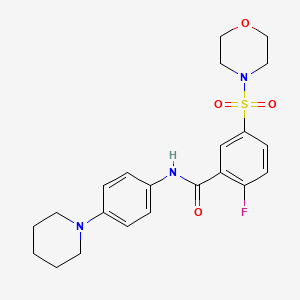
2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as Sulfamethoxazole, which is a sulfonamide antibiotic used to treat various bacterial infections. The chemical structure of Sulfamethoxazole consists of a purine ring, a sulfonamide group, and an acetamide group, which make it a potent antibacterial agent.
作用机制
Sulfamethoxazole works by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria. By inhibiting this enzyme, Sulfamethoxazole prevents the synthesis of folic acid, which leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have both biochemical and physiological effects on the body. Biochemically, Sulfamethoxazole inhibits the synthesis of folic acid, which can lead to a deficiency of this essential vitamin. Physiologically, Sulfamethoxazole can cause adverse effects such as nausea, vomiting, diarrhea, and allergic reactions.
实验室实验的优点和局限性
Sulfamethoxazole has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for research. Additionally, Sulfamethoxazole is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. However, Sulfamethoxazole also has some limitations for lab experiments. Its antibacterial properties can interfere with the growth of other microorganisms, making it unsuitable for certain types of experiments. Additionally, Sulfamethoxazole can have adverse effects on cell viability, which can affect the outcome of experiments.
未来方向
There are several future directions for research on Sulfamethoxazole. One potential area of research is the development of new analogs of Sulfamethoxazole with improved antibacterial and anticancer properties. Another area of research is the investigation of the potential use of Sulfamethoxazole in combination with other drugs to enhance its therapeutic effects. Additionally, research on the biochemical and physiological effects of Sulfamethoxazole can provide insights into its potential use in the treatment of other diseases beyond bacterial infections and cancer.
合成方法
The synthesis of Sulfamethoxazole involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide and ethyl chloroacetate to form ethyl 4-(4-aminobenzenesulfonamido)butanoate. This intermediate is then reacted with 2,6-dichloropurine to form 2-(4-aminobenzenesulfonamido)-8-chloro-1,3-dimethylpurine. The final step involves the reaction of this intermediate with acetic anhydride to form Sulfamethoxazole.
科学研究应用
Sulfamethoxazole has been extensively studied for its antibacterial properties and has been used to treat various bacterial infections such as urinary tract infections, bronchitis, and pneumonia. In addition to its antibacterial properties, Sulfamethoxazole has also been studied for its potential anticancer properties. Studies have shown that Sulfamethoxazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O5S/c1-20-12-11(13(24)21(2)15(20)25)22(14(16)19-12)7-10(23)18-8-3-5-9(6-4-8)28(17,26)27/h3-6H,7H2,1-2H3,(H,18,23)(H2,17,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZHTSKKWZRQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-methylsulfanyl-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]benzamide](/img/structure/B7453179.png)
![[2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] (E)-3-(4-fluorophenyl)prop-2-enoate](/img/structure/B7453187.png)
![Dimethyl 2-[[2-[3-(2,5-dimethylphenoxy)propanoyloxy]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B7453196.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453211.png)
![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-[methyl-[2-(4-methylanilino)-2-oxoethyl]amino]-2-oxoethyl] ester](/img/structure/B7453215.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7453218.png)

![6-[[2-(2-Chlorophenoxy)acetyl]amino]hexanoic acid](/img/structure/B7453228.png)
![[2-[2-(2-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 4-chloro-3-sulfamoylbenzoate](/img/structure/B7453231.png)
![3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453232.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7453234.png)
![[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3-bromophenyl)prop-2-enoate](/img/structure/B7453249.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]ethanamine](/img/structure/B7453257.png)